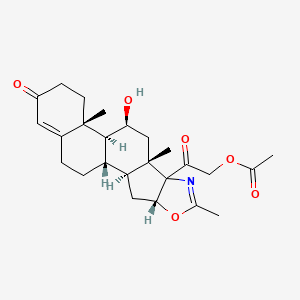
1,2-Dihydro-deflazacort
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydro-deflazacort: is a synthetic corticosteroid, specifically an oxazoline derivative of prednisolone. It is characterized by its high efficacy and good tolerability, making it a valuable compound in medical treatments. This compound is known for its anti-inflammatory and immunosuppressive properties, which are beneficial in treating various conditions such as Duchenne muscular dystrophy, rheumatoid arthritis, and other inflammatory diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 1,2-Dihydro-deflazacort involves a series of chemical synthesis reactions. The process includes elimination, cyanohydrin formation, silanization, transposition esterification, elimination, epoxy formation, protection, ammoniation, cyclization, hydrolysis, hydroxyl bromide formation, debromination, and esterification . These reactions are carried out under mild conditions, making the process relatively simple and environmentally friendly.
Industrial Production Methods: Industrial production of this compound typically starts with the extraction of turmeric extractive saponin. This is followed by ring opening hydrolysis to obtain diene, which is then oxidized to form 16ALPHA,17ALPHA-epoxyprogesterone. Subsequent steps include fermentation, peroxidization, protection, ammonification, cyclization, reduction, hydrolysis, iodination, and replacement to finally obtain this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dihydro-deflazacort undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
1,2-Dihydro-deflazacort has a wide range of scientific research applications, including:
Biology: Studied for its effects on cellular processes and immune responses.
Mecanismo De Acción
The mechanism of action of 1,2-Dihydro-deflazacort involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of specific genes involved in inflammatory and immune responses. This leads to a reduction in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory proteins . The molecular targets and pathways involved include the inhibition of nuclear factor-kappa B (NF-κB) and the activation of glucocorticoid response elements (GREs).
Comparación Con Compuestos Similares
Prednisolone: A corticosteroid with similar anti-inflammatory and immunosuppressive properties.
Prednisone: Another corticosteroid used for similar medical conditions.
Hydrocortisone: A naturally occurring corticosteroid with anti-inflammatory effects
Uniqueness: 1,2-Dihydro-deflazacort is unique due to its oxazoline structure, which provides a favorable pharmacokinetic profile and reduced side effects compared to other corticosteroids. Its high efficacy and good tolerability make it a preferred choice in certain medical treatments .
Propiedades
Fórmula molecular |
C25H33NO6 |
|---|---|
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
[2-[(1S,2S,4R,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H33NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h9,17-19,21-22,29H,5-8,10-12H2,1-4H3/t17-,18-,19-,21+,22+,23-,24-,25?/m0/s1 |
Clave InChI |
DVHYMQCBFIHMSV-VOXZJPIXSA-N |
SMILES isomérico |
CC1=NC2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)O)C)C(=O)COC(=O)C |
SMILES canónico |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C)C(=O)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















